molecular formula C5H8BrClFN B13487724 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride

Cat. No.: B13487724
M. Wt: 216.48 g/mol
InChI Key: URVZNTWNWBLFEB-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of a suitable azaspiro compound with bromine and fluorine sources. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and may involve catalysts to facilitate the halogenation process. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Addition Reactions: The spiro structure allows for addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.

Scientific Research Applications

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The spiro structure also contributes to its unique binding properties, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:

    1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

    1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride:

The uniqueness of this compound lies in its specific combination of halogen atoms and spiro structure, which provides distinct reactivity and applications in various fields .

Properties

Molecular Formula

C5H8BrClFN

Molecular Weight

216.48 g/mol

IUPAC Name

2-bromo-2-fluoro-5-azaspiro[2.3]hexane;hydrochloride

InChI

InChI=1S/C5H7BrFN.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H

InChI Key

URVZNTWNWBLFEB-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(F)Br)CNC2.Cl

Origin of Product

United States

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